molecular formula C11H12N2O2 B13256751 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13256751
M. Wt: 204.22 g/mol
InChI Key: OQMKWZYIHHWCIL-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂N₂O₂. It is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with pent-4-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-5-8(2)13-10-9(11(14)15)6-4-7-12-10/h1,4,6-8H,5H2,2H3,(H,12,13)(H,14,15)

InChI Key

OQMKWZYIHHWCIL-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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